molecular formula C18H21N3O5S B2378641 N-(3-(methylsulfonamido)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034300-20-2

N-(3-(methylsulfonamido)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2378641
CAS No.: 2034300-20-2
M. Wt: 391.44
InChI Key: ZDHZUVZBJIOTGC-UHFFFAOYSA-N
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Description

N-(3-(methylsulfonamido)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a methylsulfonamido phenyl group and a tetrahydrofuran-2-yl methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylsulfonamido)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps. One common approach is to start with the nicotinamide core and introduce the substituents through a series of reactions:

    Nicotinamide Core Preparation: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine.

    Introduction of the Methylsulfonamido Phenyl Group:

    Attachment of the Tetrahydrofuran-2-yl Methoxy Group: This can be achieved through the reaction of tetrahydrofuran with a suitable methoxy reagent, followed by attachment to the nicotinamide core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylsulfonamido)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Its potential medicinal properties could be explored for the treatment of diseases or as a diagnostic tool.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(3-(methylsulfonamido)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(methylsulfonamido)phenyl)-6-methoxy-nicotinamide: Similar structure but lacks the tetrahydrofuran-2-yl group.

    N-(3-(methylsulfonamido)phenyl)-6-(tetrahydrofuran-2-yl)nicotinamide: Similar structure but lacks the methoxy group.

Uniqueness

N-(3-(methylsulfonamido)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to the presence of both the tetrahydrofuran-2-yl methoxy group and the methylsulfonamido phenyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-27(23,24)21-15-5-2-4-14(10-15)20-18(22)13-7-8-17(19-11-13)26-12-16-6-3-9-25-16/h2,4-5,7-8,10-11,16,21H,3,6,9,12H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHZUVZBJIOTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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